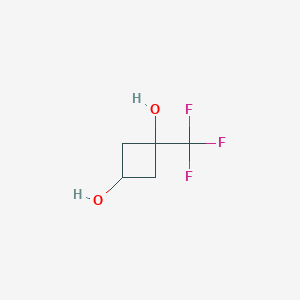

1-(Trifluoromethyl)cyclobutane-1,3-diol

説明

特性

IUPAC Name |

1-(trifluoromethyl)cyclobutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)1-3(9)2-4/h3,9-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVOBRKQXPBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361644-99-5 | |

| Record name | rac-(1s,3s)-1-(trifluoromethyl)cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)cyclobutane-1,3-diol typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for 1-(Trifluoromethyl)cyclobutane-1,3-diol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

化学反応の分析

Structural Features and Reactivity

The molecule contains:

-

Cyclobutane ring : High ring strain (≈90° bond angles) increases sensitivity to ring-opening reactions under stress.

-

Two hydroxyl groups : Positioned at adjacent carbons (1,3 positions), enabling hydrogen bonding and nucleophilic attack.

-

Trifluoromethyl group (CF₃) : Enhances stability due to electron-withdrawing effects and influences reactivity via steric and electronic factors.

Oxidation

Hydroxyl groups can undergo oxidation to carbonyl moieties. For similar diols, oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may convert diols to ketones or aldehydes.

| Reaction | Reagents | Products |

|---|---|---|

| Oxidation of hydroxyl groups | KMnO₄, CrO₃ | Ketones/aldehydes |

Substitution Reactions

The hydroxyl groups act as nucleophiles, participating in:

-

Nucleophilic substitution (e.g., with alkylating agents).

-

Acid-catalyzed reactions (e.g., esterification or ether formation).

The CF₃ group’s electron-withdrawing nature may stabilize intermediates.

Hydrogen Bonding

The diol groups enable hydrogen bonding, influencing solubility and interactions with biological targets or reagents.

Ring-Opening Reactions

The cyclobutane ring’s strain may lead to opening under:

-

Thermal stress : Potential formation of conjugated dienes.

-

Radical intermediates : As observed in cyclobutane synthesis via 1,4-biradical pathways .

Oxidation Pathway

For diols, oxidation typically involves:

-

Protonation of hydroxyl groups.

-

Formation of carbonyl intermediates via hydride transfer or deprotonation.

-

Further oxidation to ketones or carboxylic acids.

Substitution Mechanism

Nucleophilic substitution may proceed via:

-

SN1/SN2 pathways : Depending on steric hindrance and leaving group ability.

-

Base-mediated elimination : Possible formation of alkenes if adjacent hydrogens are available.

Ring Strain Considerations

The cyclobutane ring’s inherent strain (≈26 kcal/mol) makes it susceptible to reactions that relieve angular strain, such as:

-

Electrocyclic ring-opening : Conversion to conjugated alkenes under UV irradiation.

-

Addition reactions : Potential for [2+2] cycloaddition with electron-deficient partners.

Future Research Directions

-

Kinetic studies : Quantify reaction rates for oxidation and substitution.

-

Stereoselective transformations : Explore diastereoselective reactions due to the cyclobutane ring’s rigidity.

-

Biological evaluation : Assess interactions with enzymes/receptors leveraging CF₃ and diol groups.

科学的研究の応用

Scientific Research Applications

1-(Trifluoromethyl)cyclobutane-1,3-diol has been explored for various applications:

- Medicinal Chemistry : The compound is being investigated for its potential as a building block in drug discovery. Its structural characteristics allow for the development of fluorinated analogs of biologically active molecules. For example, derivatives of this compound have shown promising antibacterial and anticancer activities against various strains and cell lines .

- Materials Science : The trifluoromethyl group can impart unique properties to polymers and materials. Research indicates that compounds with similar structures exhibit distinct reactivity patterns due to steric hindrance and electronic effects introduced by fluorinated substituents . This property is particularly useful in creating specialty chemicals with enhanced performance characteristics.

Antibacterial Activity

Research has demonstrated that 1-(Trifluoromethyl)cyclobutane-1,3-diol derivatives exhibit significant antibacterial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating efficacy against Bacillus mycoides and Escherichia coli. These findings suggest potential applications in developing new antibiotics.

Anticancer Properties

In vitro studies on human cancer cell lines have shown that certain derivatives derived from this compound possess lower IC₅₀ values than established chemotherapeutics such as Doxorubicin. One study highlighted compounds with IC₅₀ values as low as 12.4 μM against specific cancer cell lines, indicating their potential as effective anticancer agents .

作用機序

The mechanism of action of 1-(Trifluoromethyl)cyclobutane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the trifluoromethyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various biological targets.

類似化合物との比較

Similar Compounds

1-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.

3,3,3-Trifluoro-2,2-dimethylpropionic acid: Contains a trifluoromethyl group but differs in the carbon backbone structure.

Uniqueness

1-(Trifluoromethyl)cyclobutane-1,3-diol is unique due to the presence of both a trifluoromethyl group and two hydroxyl groups on a cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

生物活性

1-(Trifluoromethyl)cyclobutane-1,3-diol is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group (-CF₃) is known for enhancing the pharmacological properties of various compounds, including increased lipophilicity and metabolic stability. This article reviews the biological activity of 1-(Trifluoromethyl)cyclobutane-1,3-diol, synthesizing existing research findings and case studies.

- Chemical Formula : C₇H₉F₃O₂

- CAS Number : 2361644-99-5

- Molecular Weight : 182.14 g/mol

The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets. This section provides an overview of its chemical behavior and how it relates to biological activity.

Biological Activity Overview

The biological activity of 1-(Trifluoromethyl)cyclobutane-1,3-diol has been explored primarily in the context of drug development, particularly as a building block for synthesizing more complex pharmaceutical agents.

The mechanism by which 1-(Trifluoromethyl)cyclobutane-1,3-diol exerts its biological effects is not fully elucidated; however, studies suggest several pathways:

- Inhibition of Enzymatic Activity : Compounds containing the trifluoromethyl group have shown enhanced inhibition of certain enzymes, such as reverse transcriptase and serotonin uptake transporters .

- Interaction with Biological Membranes : The lipophilic nature of the trifluoromethyl group may facilitate better membrane permeability, enhancing bioavailability .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing cyclobutane derivatives, researchers synthesized several α-trifluoromethyl cyclobutane-containing building blocks, including 1-(Trifluoromethyl)cyclobutane-1,3-diol. These compounds were evaluated for their potential as drug candidates due to their structural similarity to known active compounds .

Case Study 2: Pharmacological Testing

Pharmacological testing of related cyclobutane derivatives has indicated that modifications at the trifluoromethyl position can lead to significant enhancements in activity against specific biological targets. For instance, derivatives have been shown to inhibit cancer cell proliferation in vitro, suggesting potential applications in oncology .

Research Findings

Recent research highlights include:

- Enhanced Drug Potency : The incorporation of the trifluoromethyl group has been linked to increased potency in drugs targeting various receptors and enzymes .

- Synthesis Techniques : Innovative synthetic routes have been developed for generating cyclobutane derivatives efficiently, paving the way for further exploration in drug discovery .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。